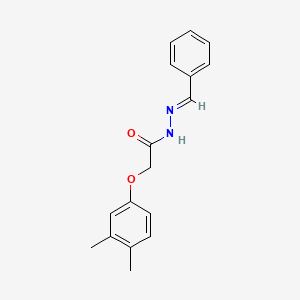

(E)-N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide

Vue d'ensemble

Description

(E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with a 3,4-dimethylphenoxy substituent on the acetohydrazide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 2-(3,4-dimethylphenoxy)acetohydrazide and benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for (E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine, yielding the corresponding hydrazine derivative.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives, such as N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide oxides.

Reduction: Reduced derivatives, such as N’-benzyl-2-(3,4-dimethylphenoxy)acetohydrazine.

Substitution: Substituted derivatives, such as N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide with various alkyl or aryl groups.

Applications De Recherche Scientifique

Antibacterial Activity

Numerous studies have reported that (E)-N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide exhibits antibacterial properties against various strains of bacteria. For instance:

- In a study published in Brazilian Journal of Pharmaceutical Sciences, derivatives of acetohydrazides were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones, suggesting potent antibacterial effects .

- Another research highlighted that compounds with similar structures demonstrated substantial activity against resistant bacterial strains, making them candidates for further development .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Research indicates that this compound can act as an inhibitor of lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

- Inhibition studies have shown that modifications to the hydrazone structure can enhance enzyme inhibitory activity, leading to more effective therapeutic agents .

Case Studies

-

Antibacterial Efficacy Study :

- A comprehensive study assessed various acetohydrazide derivatives for their antibacterial efficacy. The findings revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Enzyme Inhibition Profile :

Mécanisme D'action

The mechanism of action of (E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the benzylidene group can engage in π-π interactions with aromatic residues in protein binding sites, enhancing binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3,4-Dimethylphenoxy)acetohydrazide: Lacks the benzylidene group, making it less effective in certain biological applications.

N’-benzylidene-2-(4-methylphenoxy)acetohydrazide: Similar structure but with a different substitution pattern on the phenoxy group, which can affect its reactivity and biological activity.

N’-benzylidene-2-(3,4-dimethoxyphenoxy)acetohydrazide: Contains methoxy groups instead of methyl groups, potentially altering its chemical and biological properties.

Uniqueness

(E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the benzylidene and 3,4-dimethylphenoxy groups enhances its potential as a versatile compound in various applications.

Activité Biologique

(E)-N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide, a compound with the CAS number 290839-69-9, belongs to a class of organic compounds known as hydrazides. This compound exhibits a range of biological activities that have garnered interest in medicinal chemistry and related fields. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been primarily investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. Its unique structural features, including the benzylidene and 3,4-dimethylphenoxy groups, contribute to its reactivity and biological effects.

Target Interactions

Although specific targets for this compound are not well-defined, it is hypothesized that its mechanism may involve interactions similar to those observed in indole derivatives. These interactions can include:

- Hydrogen bonding

- π-π stacking

- Van der Waals forces

These interactions suggest that the compound may influence various biochemical pathways associated with inflammation and cell proliferation.

Biochemical Pathways

Research indicates that derivatives of this compound may impact several pathways critical to disease processes:

- Anticancer Activity : Indole derivatives have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and modulation of signaling pathways like VEGF and MAPK.

- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains, indicating its utility in treating infections.

Case Studies and Experimental Data

-

Anticancer Studies :

- In vitro studies have shown that related compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma), with IC50 values lower than standard chemotherapeutics like Doxorubicin .

- A study highlighted that compounds bearing phenoxy moieties can effectively inhibit cancer cell proliferation by inducing apoptosis through upregulation of pro-apoptotic proteins .

-

Antimicrobial Studies :

- Preliminary antibacterial assays indicated that this compound exhibited notable activity against Gram-positive bacteria, showcasing its potential as a therapeutic agent .

- Enzyme inhibition studies revealed that the compound could inhibit key enzymes involved in bacterial metabolism, further supporting its antimicrobial properties .

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, the following table summarizes key findings:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | < 0.79 | Superior activity compared to Doxorubicin |

| N'-benzylidene-2-(4-methylphenoxy)acetohydrazide | Anticancer | 1.25 | Less effective than the target compound |

| 2-(3,4-Dimethylphenoxy)acetohydrazide | Antibacterial | 10.25 | Shows moderate antibacterial activity |

Propriétés

IUPAC Name |

N-[(E)-benzylideneamino]-2-(3,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-13-8-9-16(10-14(13)2)21-12-17(20)19-18-11-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQMAAFAFCEWTA-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.